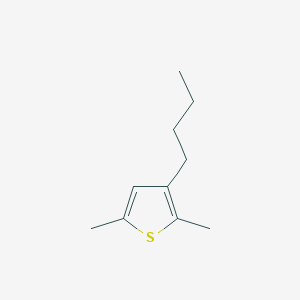

3-Butyl-2,5-dimethylthiophene

説明

Significance of Thiophenes as Aromatic Heterocycles in Contemporary Organic Chemistry

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, holds a significant position in modern organic chemistry. numberanalytics.comnumberanalytics.com Its structure, featuring a planar ring with a sulfur atom replacing a carbon, gives rise to unique properties that make it a valuable component in various chemical fields. numberanalytics.com Discovered in 1883 by Victor Meyer as a contaminant in benzene (B151609), thiophene's identification expanded the understanding of heterocyclic aromatic compounds. numberanalytics.comrroij.com

The aromaticity of thiophene, arising from the delocalization of pi-electrons including a lone pair from the sulfur atom, is a key characteristic. numberanalytics.comnumberanalytics.com This aromatic nature contributes to its stability and influences its reactivity, making it an interesting subject for studying the effects of heteroatoms on aromaticity. numberanalytics.comnumberanalytics.com While considered aromatic, theoretical calculations suggest its aromaticity is less than that of benzene. wikipedia.orgderpharmachemica.com This is reflected in its resonance energy of approximately 29 kcal/mol. numberanalytics.com

Thiophene and its derivatives undergo a variety of electrophilic substitution reactions, similar to benzene, but with different reactivity due to the sulfur atom. numberanalytics.comnumberanalytics.com These reactions include nitration, halogenation, and acylation. numberanalytics.com The high reactivity of thiophene towards sulfonation is a notable property. wikipedia.org Furthermore, thiophenes can be metalated using strong bases to form thienyl metal compounds, which can then participate in cross-coupling reactions to create more complex molecules. numberanalytics.com This reactivity makes thiophenes essential building blocks in organic synthesis. rroij.com

The versatility of thiophene extends to its applications in materials science and pharmaceuticals. numberanalytics.comrroij.com In medicinal chemistry, the thiophene ring is often used as a bioisostere for the benzene ring, meaning it can replace a benzene ring in a biologically active compound without loss of activity. rroij.comwikipedia.org

Overview of Alkylthiophenes and Their Role in Conjugated Polymer Systems

Alkylthiophenes are derivatives of thiophene that have one or more alkyl groups attached to the thiophene ring. These compounds are crucial monomers for the synthesis of conjugated polymers, a class of materials with alternating single and double bonds along their backbone, which are known for their electronic and optical properties. nih.gov Poly(3-alkylthiophenes) (P3ATs) are a prominent example of such polymers and have been extensively studied for their applications in organic electronics. rsc.orgchemdad.com

The alkyl side chains in P3ATs play a critical role in determining the polymer's properties. rsc.org They enhance the solubility and processability of the otherwise rigid and often insoluble conjugated backbones, which is essential for their use in devices. rsc.org Beyond just improving solubility, the structure of the alkyl side chains significantly impacts the physical properties of the conjugated polymers, including:

Molecular Packing: The steric hindrance of the side chains influences how the polymer chains pack together in the solid state. rsc.org

Backbone Dynamics: The flexibility of the side chains affects the movement and conformation of the polymer backbone. rsc.org

Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) of the polymer are influenced by the side-chain structure. For instance, moving the branching point of a branched alkyl side chain closer to the polymer backbone can increase both Tg and Tm. rsc.orgresearchgate.net

Charge Transport: The arrangement and nature of the side chains can impact the charge carrier mobility within the polymer. rsc.org

The delocalization of electrons along the conjugated backbone of polythiophenes leads to increased chain rigidity. acs.org However, the structure of P3ATs allows for different planar conformations and a degree of torsional freedom. acs.org The persistence length, a measure of chain stiffness, is influenced by factors like regioregularity and side chain chemistry. acs.org

The development of soluble and stable second-generation conjugated polymers, such as P3ATs, was a significant step towards the commercialization of organic electronic devices like organic solar cells. nih.gov The ability to tune the properties of these polymers by modifying the alkyl side chains is a key area of research. nih.govrsc.org

Research Context and Specific Importance of 3-Butyl-2,5-dimethylthiophene as a Monomer and Structural Motif

Within the broader class of alkylthiophenes, this compound serves as a specific and important monomer and structural unit in the field of advanced materials. Its structure consists of a thiophene ring substituted with a butyl group at the 3-position and methyl groups at the 2- and 5-positions.

The presence of the butyl and methyl groups influences the properties of the resulting polymers. The butyl group, a flexible alkyl chain, contributes to the solubility and processability of the polymer. The methyl groups at the 2- and 5-positions are significant because they block these reactive sites on the thiophene ring, directing polymerization to occur specifically through the remaining available positions. This controlled polymerization is crucial for creating well-defined polymer structures.

Polymers derived from this compound, such as poly(3-butylthiophene-2,5-diyl) (P3BT), are conducting polymers with applications in organic electronics. chemdad.com P3BT can function as a hole-transporting layer (HTL) in devices like organic field-effect transistors (OFETs), chemical sensors, rechargeable batteries, and polymeric solar cells. chemdad.com As a donor molecule in organic electronics, it possesses a π-conjugated system with a characteristic π-π stacking distance. chemdad.com

The synthesis of polymers from monomers like this compound can be achieved through methods like Kumada catalyst-transfer polymerization (KCTP), which allows for the creation of polymers with predictable molecular weights and narrow dispersities. researchgate.netnih.gov The specific arrangement of the alkyl groups on the thiophene ring, as in this compound, directly impacts the resulting polymer's microstructure and, consequently, its electronic and thermomechanical properties. researchgate.net Research into the Friedel-Crafts alkylation of 2,5-dimethylthiophene (B1293386) provides further context for the chemical reactivity and modification of this structural motif. acs.org

Structure

3D Structure

特性

IUPAC Name |

3-butyl-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-4-5-6-10-7-8(2)11-9(10)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOSBQJOYVIVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634783 | |

| Record name | 3-Butyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98837-51-5 | |

| Record name | 3-Butyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Butyl 2,5 Dimethylthiophene and Analogous Systems

Strategies for Thiophene (B33073) Ring Construction and Core Functionalization

Several classical name reactions provide access to the thiophene core, starting from acyclic precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Gewald synthesis, first reported in 1966, is a multicomponent reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgderpharmachemica.com The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (such as morpholine (B109124) or triethylamine). wikipedia.org

The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur. wikipedia.orgtandfonline.com Subsequent cyclization and tautomerization yield the final 2-aminothiophene product. wikipedia.org While this method is extremely efficient for preparing 2-aminothiophenes, its direct application to synthesize 3-Butyl-2,5-dimethylthiophene is not straightforward, as it would produce an amino-substituted analog that would require subsequent deamination steps. However, its principles are fundamental in thiophene chemistry for creating polysubstituted rings from simple starting materials. researchgate.netsemanticscholar.org

| Component | Description |

|---|---|

| Starting Materials | Ketone or aldehyde, α-cyanoester, elemental sulfur |

| Catalyst/Reagent | Base (e.g., morpholine, triethylamine) |

| Primary Product | Polysubstituted 2-aminothiophenes |

| Key Advantage | High convergence and atom economy from simple precursors. tandfonline.com |

The Paal-Knorr synthesis is a more direct and widely used method for preparing substituted thiophenes, as well as furans and pyrroles, from 1,4-dicarbonyl compounds. wikipedia.org For thiophene synthesis, the 1,4-dicarbonyl is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgorganic-chemistry.org

The mechanism involves the conversion of the carbonyl groups to thiocarbonyls, followed by tautomerization and subsequent cyclization and dehydration to form the aromatic thiophene ring. quimicaorganica.org To synthesize this compound via this route, the required precursor would be 3-butylheptane-2,6-dione. The primary challenge then becomes the synthesis of this specific 1,4-dione. This method is highly versatile, allowing for a wide range of alkyl and aryl substituents on the thiophene ring, dictated by the structure of the starting dicarbonyl. wikipedia.orgnbinno.com

| Component | Description |

|---|---|

| Starting Material | 1,4-Dicarbonyl compound |

| Reagent | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent). organic-chemistry.org |

| Primary Product | Substituted thiophenes |

| Key Advantage | Direct conversion to the thiophene core with a substitution pattern determined by the precursor. wikipedia.org |

The Fiesselmann thiophene synthesis, developed in the 1950s, is a versatile method that typically generates 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The reaction involves the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.comwikipedia.org Variations of this reaction can also use β-ketoesters or α-halovinyl ketones as starting materials. derpharmachemica.comorganic-chemistry.org

The mechanism proceeds via a series of base-catalyzed conjugate additions and an intramolecular Dieckmann condensation, ultimately leading to a functionalized thiophene ring. derpharmachemica.comresearchgate.net Similar to the Gewald synthesis, the direct application of the Fiesselmann route to produce this compound is limited because it yields products with hydroxyl and carboxylate functionalities that would need to be removed in subsequent steps.

The Hinsberg synthesis is another classical method that involves the condensation of a 1,2-dicarbonyl compound (like benzil (B1666583) or biacetyl) with diethyl thiodiacetate in the presence of a strong base. derpharmachemica.comresearchgate.net This reaction typically proceeds through a double aldol (B89426) or Stobbe-type condensation mechanism to form a thiophene-2,5-dicarboxylate. researchgate.netyoutube.com

While effective for producing symmetrically substituted thiophenes with functional handles at the 2- and 5-positions, this method is not well-suited for preparing asymmetrically substituted thiophenes or those with a specific alkyl pattern like this compound without significant modification of the starting materials and subsequent decarboxylation steps. researchgate.net

Introduction and Manipulation of Alkyl Substituents on the Thiophene Nucleus

An alternative and often more practical approach to synthesizing specifically substituted thiophenes involves the functionalization of a pre-formed thiophene ring. For this compound, a logical precursor is 2,5-dimethylthiophene (B1293386). The key challenge is the regioselective introduction of a butyl group at the 3-position.

A common strategy for this is Friedel-Crafts acylation followed by reduction. derpharmachemica.com For example, 2,5-dimethylthiophene can be acylated with butanoyl chloride in the presence of a Lewis acid catalyst. Since the α-positions (2 and 5) are blocked by methyl groups, the acylation occurs preferentially at a β-position (3 or 4), yielding 3-butanoyl-2,5-dimethylthiophene. This ketone can then be reduced to the corresponding alkyl group via methods like the Wolff-Kishner or Clemmensen reduction, affording the final product, this compound. The synthesis of the related compound, 3-Acetyl-2,5-dimethylthiophene, serves as a well-documented precedent for this acylation step. scbt.com

Modern synthetic organic chemistry offers powerful tools for C-C bond formation via metal-catalyzed cross-coupling reactions. These methods provide a highly versatile and regioselective way to introduce alkyl substituents onto a thiophene nucleus. researchgate.net To apply this to the synthesis of this compound, one would start with a 3-halo-2,5-dimethylthiophene (e.g., 3-bromo- (B131339) or 3-iodo-2,5-dimethylthiophene).

This halogenated thiophene can then be coupled with an organometallic reagent containing the butyl group. Several well-established cross-coupling reactions are suitable for this purpose, including:

Suzuki Coupling: Using butylboronic acid or a butylboronate ester with a palladium catalyst. researchgate.net

Stille Coupling: Using butyltributylstannane with a palladium catalyst.

Kumada Coupling: Using butylmagnesium bromide (a Grignard reagent) with a nickel or palladium catalyst.

Negishi Coupling: Using butylzinc chloride with a palladium or nickel catalyst. nih.gov

These reactions are known for their high yields and tolerance of a wide range of functional groups, making them a powerful strategy for the late-stage functionalization of heterocyclic systems. organicreactions.org

| Coupling Reaction | Thiophene Substrate | Alkylating Agent | Typical Catalyst |

|---|---|---|---|

| Suzuki | 3-Halo-2,5-dimethylthiophene | Butylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Stille | 3-Halo-2,5-dimethylthiophene | Butyltributylstannane | Pd(PPh₃)₄ |

| Kumada | 3-Halo-2,5-dimethylthiophene | Butylmagnesium bromide | Ni(dppp)Cl₂ |

| Negishi | 3-Halo-2,5-dimethylthiophene | Butylzinc chloride | Pd(PPh₃)₄, Ni(acac)₂ |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dimethylthiophene |

| 3-butanoyl-2,5-dimethylthiophene |

| 3-Acetyl-2,5-dimethylthiophene |

| 3-halo-2,5-dimethylthiophene |

| 3-bromo-2,5-dimethylthiophene |

| 3-iodo-2,5-dimethylthiophene |

| butylboronic acid |

| butyltributylstannane |

| butylmagnesium bromide |

| butylzinc chloride |

| phosphorus pentasulfide |

| Lawesson's reagent |

| 3-butylheptane-2,6-dione |

| thioglycolic acid |

| diethyl thiodiacetate |

| morpholine |

| triethylamine |

| butanoyl chloride |

Precursor Synthesis via Halogenation and Organometallic Reagent Formation

The synthesis of the necessary precursors, namely halothiophenes and organometallic reagents, is a crucial prerequisite for successful cross-coupling reactions.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes. The reaction conditions, such as solvent and temperature, can be tuned to control the degree and position of bromination. For example, the reaction of 3-methylthiophene (B123197) with NBS can yield 2-bromo-3-methylthiophene (B51420) or 2,5-dibromo-3-methylthiophene (B84023) depending on the stoichiometry and reaction time. researchgate.net Similarly, bromination of 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)thiophene (B2666324) with one equivalent of NBS in a THF/Hexane mixture at low temperatures selectively yields the 2-bromo derivative in high yield. rsc.org The synthesis of 2,5-dibromo-3,4-bis(3,4-dimethoxyphenyl)thiophene was achieved in 94% yield by treating the corresponding 3,4-diarylthiophene with 2.5 equivalents of NBS in chloroform (B151607). researchgate.net

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Methylbenzo[b]thiophene | NBS | 3-Bromo-2-methylbenzo[b]thiophene | 99% | |

| 3-Methylthiophene | NBS | 2-Bromo-3-methylthiophene | 87% | researchgate.net |

| 3-Methylthiophene | NBS | 2,5-Dibromo-3-methylthiophene | 78% | researchgate.net |

| 3,4-bis(3,4-dimethoxyphenyl)thiophene | NBS (2.5 equiv.) | 2,5-dibromo-3,4-bis(3,4-dimethoxyphenyl)thiophene | 94% | researchgate.net |

Organoboron and organotin reagents are essential partners in Suzuki and Stille cross-coupling reactions, respectively. Thiophene boronic acids can be prepared through various methods, including the reaction of a lithiated thiophene with a trialkyl borate. A transition-metal-free approach for the synthesis of 3-borylated thiophenes involves the reaction of (Z)-organylthioenyne substrates with B-chlorocatecholborane. organic-chemistry.org

Organotin reagents, or organostannanes, are also valuable for cross-coupling reactions. The Stille reaction, which couples an organostannane with an organic halide, is a versatile method for C-C bond formation. acs.orgwikipedia.org These organotin reagents are typically stable to air and moisture. wikipedia.org For instance, mixed thiophene/furan oligomers have been synthesized via Stille coupling of bis(trimethylstannyl) thiophene derivatives with iodo- or bromofurans. acs.org

Synthetic Routes Involving Bis(halomethyl)-2,5-dimethylthiophene Intermediates

Bis(halomethyl)-2,5-dimethylthiophenes serve as versatile intermediates for further functionalization. For example, 3,4-dibromo-2,5-bis(chloromethyl)thiophene can be readily prepared from 3,4-dibromothiophene. kyushu-u.ac.jp This intermediate can then undergo reactions with various nucleophiles to introduce different functional groups at the 2 and 5 positions. Reactions such as thiocyanomethylation, bromomethylation, acetoxymethylation, and hydrolysis proceed in good yields to afford the corresponding disubstituted thiophenes. kyushu-u.ac.jp These transformations provide a pathway to a variety of 2,5-disubstituted 3,4-dibromothiophenes, which can then be further modified at the 3 and 4 positions via cross-coupling reactions.

Mercuration and Transmetallation Pathways for Thiophene Derivatization

While less common now due to the toxicity of mercury compounds, mercuration followed by transmetallation was historically a significant method for thiophene functionalization. This pathway involves the electrophilic substitution of a proton on the thiophene ring with a mercury salt, typically mercuric acetate (B1210297) or mercuric chloride. The resulting organomercury compound can then undergo transmetallation with a more reactive metal, such as lithium or magnesium, to generate an organolithium or Grignard reagent. This in situ generated organometallic species can then be reacted with various electrophiles to introduce a wide range of substituents onto the thiophene ring.

Synthesis of Thiophene-S-oxides and Related Sulfoxides from Thiophene Precursors

The synthesis of thiophene-S-oxides, such as the derivative of this compound, represents a nuanced challenge in heterocyclic chemistry. Unlike their corresponding S,S-dioxides (sulfones), thiophene-S-oxides (sulfoxides) are often elusive intermediates, prone to further oxidation. mdpi.orgresearchgate.net However, robust methodologies have been developed for their preparation, primarily centered on the controlled, direct oxidation of thiophene precursors. mdpi.org

The most prevalent and effective strategy involves the oxidation of substituted thiophenes with a peracid, typically meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid or a strong protic acid. mdpi.orgresearchgate.net This reaction is generally conducted at low temperatures, around -20°C, to enhance the stability of the resulting S-oxide. mdpi.org

The crucial role of the acid is twofold. Firstly, it activates the peracid, increasing its oxidizing power. Secondly, and more importantly, it complexes with the newly formed thiophene-S-oxide. This complexation decreases the electron density on the sulfur atom, rendering it less susceptible to a second oxidation step that would form the highly stable thiophene-S,S-dioxide. mdpi.orgmdpi.org In the absence of an acid, the S,S-dioxide is typically the major product. mdpi.org

A general procedure for this transformation is as follows: A solution of the thiophene precursor in a dry solvent like dichloromethane (B109758) is cooled to approximately -20°C. A Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), is added, followed by the dropwise addition of a solution of m-CPBA. mdpi.org After stirring for several hours at low temperature, the reaction is quenched and the product can be purified by column chromatography on silica (B1680970) gel. mdpi.org

| Thiophene Precursor | Resulting Thiophene-S-oxide | Yield (%) | Reference |

|---|---|---|---|

| 2,5-Bis(tert-butyl)thiophene | 2,5-Bis(tert-butyl)thiophene-S-oxide | 59 | mdpi.org |

| 3,4-Dibromo-2,5-dimethylthiophene | 3,4-Dibromo-2,5-dimethylthiophene-S-oxide | N/A | mdpi.org |

| 3,4-Dibenzyl-2,5-dimethylthiophene | 3,4-Dibenzyl-2,5-dimethylthiophene-S-oxide | N/A | mdpi.org |

| 4,6-Dimethyldibenzothiophene | 4,6-Dimethyldibenzothiophene-S-oxide | 92 | mdpi.org |

Alternative synthetic routes leverage catalytic systems, with hydrogen peroxide (H₂O₂) serving as a green primary oxidant. nih.govdicp.ac.cn Methyltrioxorhenium(VII) (CH₃ReO₃ or MTO) is a particularly effective catalyst for this transformation. nih.govacs.org The MTO catalyst reacts with H₂O₂ to form highly reactive rhenium peroxide species that transfer an oxygen atom to the sulfur of the thiophene. nih.govacs.org This method allows for the stepwise oxidation, first to the sulfoxide (B87167) and subsequently to the sulfone. nih.govacs.org

Kinetic studies of these catalytic oxidations have provided detailed insights into the reaction mechanism. The conversion of a thiophene to its corresponding S-oxide is the first and often rate-determining step. Research has shown that the rate of this initial oxidation is significantly influenced by the electronic properties of the substituents on the thiophene ring. nih.govacs.org Electron-donating groups, such as the alkyl groups in this compound, increase the nucleophilicity of the sulfur atom. This enhances its attack on the electrophilic oxygen of the activated peroxide, thereby increasing the rate of formation of the sulfoxide. nih.govacs.org

Conversely, the subsequent oxidation of the sulfoxide to the sulfone is disfavored by electron-donating groups. nih.govacs.org This opposing electronic demand provides a kinetic basis for selectively stopping the oxidation at the sulfoxide stage under carefully controlled conditions. nih.gov The relative reactivity of various thiophene substrates in these catalytic systems has been studied, highlighting the nuanced interplay of steric and electronic factors. nih.govdicp.ac.cn

| Reaction Step | Influence of Electron-Donating Substituents | Mechanistic Rationale | Reference |

|---|---|---|---|

| Thiophene to Thiophene-S-oxide | Increases reaction rate | Increased nucleophilicity of the sulfur atom enhances its attack on the electrophilic oxidant. | nih.govacs.org |

| Thiophene-S-oxide to Thiophene-S,S-dioxide | Decreases reaction rate | The trend is more subtle, arising from interactions when both the sulfoxide and the peroxide are coordinated to the catalyst. | nih.govacs.org |

Chemical Reactivity and Derivatization Strategies for 3 Butyl 2,5 Dimethylthiophene Systems

Electrophilic and Nucleophilic Reactions on Substituted Thiophene (B33073) Rings

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom. uoanbar.edu.iq However, the reactivity and regioselectivity are heavily dependent on the nature and position of substituents on the ring. In the case of 2,5-dialkylthiophenes, such as 3-butyl-2,5-dimethylthiophene, the α-positions (C2 and C5) are blocked by methyl groups. This directs any potential electrophilic attack to the β-positions (C3 and C4). The butyl group at the C3 position provides some steric hindrance, but electrophilic substitution can still occur, primarily at the C4 position.

Conversely, nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. mdpi.comresearchgate.net For a molecule like this compound, which is substituted with electron-donating alkyl groups, direct nucleophilic substitution is generally not a feasible reaction pathway. However, the introduction of a nitro group, a potent electron-withdrawing group, can facilitate nucleophilic displacement. mdpi.com For instance, studies on nitro-substituted thiophenes have shown that the nitro group can be displaced by various nucleophiles, including thiolates, to form new C-S bonds, a key step in synthesizing more complex thiophene-based structures like thieno[3,2-b]thiophenes. mdpi.com Another approach to achieve nucleophilic substitution on electron-rich aromatic systems is the Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of a hydrogen atom by a nucleophile bearing a leaving group. organic-chemistry.org

The relative reactivity of thiophene compared to other aromatic and heteroaromatic systems is also of interest. For example, competition experiments have shown that certain azaborine compounds are more nucleophilic than thiophene. wikipedia.org

Metal-Mediated Functionalization and Polymerization of Thiophene Monomers

Transition metal-catalyzed reactions are powerful tools for the functionalization and polymerization of thiophene derivatives. nih.govyoutube.com These methods offer high efficiency and selectivity in forming new carbon-carbon and carbon-heteroatom bonds, which are essential for creating advanced materials.

Palladium-catalyzed cross-coupling reactions are particularly prominent in thiophene chemistry, enabling the construction of complex π-conjugated systems. rsc.orgnih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between a thienyl halide or boronic acid and another organoboron compound. rsc.orgnih.govrsc.orgmdpi.com This reaction is known for its high efficiency and good functional group tolerance. rsc.orgresearchgate.net For instance, it has been successfully used to install thiophene rings into various π-conjugated systems with low catalyst loadings. rsc.orgresearchgate.net The reaction can be performed under mild conditions, including in aqueous media, making it an environmentally friendly option. mdpi.com

The Stille coupling reaction provides another powerful route for creating C-C bonds by coupling an organotin compound with an organic halide. rsc.orgacs.orgacs.orgrsc.orgnih.gov It has been widely used in the synthesis of thiophene-containing oligomers and polymers. acs.orgacs.orgnih.govjuniperpublishers.com While effective, Stille coupling can sometimes be complicated by side reactions such as the direct C-H stannylation of the thiophene ring. rsc.org

Table 1: Comparison of Suzuki and Stille Coupling in Thiophene Chemistry

| Feature | Suzuki Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron compounds (e.g., boronic acids) | Organotin compounds (e.g., organostannanes) |

| Catalyst | Palladium complexes | Palladium complexes |

| Advantages | High efficiency, good functional group tolerance, often milder conditions, less toxic byproducts. rsc.orgmdpi.comresearchgate.net | Versatile for complex molecule synthesis, tolerant of a wide range of functional groups. rsc.orgacs.orgacs.org |

| Disadvantages | Can be sensitive to reaction conditions. | Toxicity of organotin reagents and byproducts, potential for side reactions. rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction has been applied to the synthesis of thiophene-containing polymers and di(hetero)arylamines. researchgate.netnih.govuni-ulm.dearkat-usa.org For example, it has been used to couple aminothiophenes with halopyridines, demonstrating its utility in creating complex heterocyclic structures. researchgate.net The choice of ligand is crucial for achieving high selectivity and yields in these transformations. acs.org

The Sonogashira coupling reaction is a key method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.combohrium.comrsc.orgd-nb.info This reaction is instrumental in synthesizing conjugated polymers with alternating alkyne and thiophene units, which are of interest for their electronic and optical properties. bohrium.comresearchgate.net The reaction conditions can be tailored to be tolerant of various functional groups. d-nb.info

The properties of poly(3-alkylthiophenes) (P3ATs), such as Poly(3-butylthiophene-2,5-diyl) (P3BT), are highly dependent on their regioregularity, which refers to the consistency of the head-to-tail linkages between the monomer units. sigmaaldrich.comrsc.orgrsc.orgacs.org Highly regioregular P3ATs exhibit improved crystallinity and charge carrier mobility, which are crucial for their application in electronic devices. scientific.netresearchgate.netresearchgate.netacs.orgsigmaaldrich.comchemdad.comlookchem.com

The McCullough method is a significant advancement in the synthesis of highly regioregular P3ATs. scientific.netresearchgate.netuni-bayreuth.deethz.chrsc.org This method involves the metalation of 2-bromo-3-alkylthiophene followed by a nickel-catalyzed cross-coupling polymerization. This process leads to a high degree of head-to-tail coupling, resulting in polymers with well-defined structures and enhanced electronic properties. scientific.net The Grignard Metathesis Method (GRIM) is a related and widely used technique for synthesizing regioregular poly(3-hexylthiophene) (P3HT) and other P3ATs. scientific.netresearchgate.net These methods have been instrumental in producing high-quality semiconducting polymers for various applications. redalyc.orgscielo.org.mx

Regioregular Polymerization Methods for Poly(3-butylthiophene-2,5-diyl) (P3BT)

Cycloaddition Reactions of Substituted Thiophenes and Their Oxidized Forms (e.g., Diels-Alder)

Thiophenes, due to their aromatic character, are generally unreactive as dienes in Diels-Alder reactions under normal conditions. researchtrends.netresearchgate.net However, their reactivity can be enhanced under high pressure, at high temperatures, or with highly reactive dienophiles. researchtrends.netresearchgate.net The introduction of electron-donating substituents on the thiophene ring can also promote cycloaddition. researchtrends.net

A more common strategy to facilitate Diels-Alder reactions is the oxidation of the thiophene ring. researchtrends.net Oxidation of thiophenes with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the in situ formation of thiophene S-oxides (sulfoxides) or thiophene S,S-dioxides (sulfones). researchtrends.netutexas.edu These oxidized species are no longer aromatic and behave as reactive dienes in [4+2] cycloaddition reactions. researchtrends.netutexas.edu

Thiophene S-oxides, which can be generated as transient intermediates, readily undergo Diels-Alder reactions with a variety of dienophiles, including those that are electron-poor, electron-neutral, and electron-rich. researchtrends.netresearchgate.net These reactions often proceed with high syn π-facial stereoselectivity, where the dienophile adds to the same face of the diene as the sulfoxide (B87167) oxygen. nih.gov The resulting cycloadducts are versatile intermediates that can be further transformed. For example, the sulfoxy bridge can be cleaved to generate substituted arenes or cyclohexadienes. researchtrends.net

Thiophene S,S-dioxides are also excellent dienes for Diels-Alder reactions. utexas.edu They typically participate in inverse-electron-demand Diels-Alder reactions, where the diene has a lower energy LUMO and the dienophile has a higher energy HOMO. utexas.edunih.gov This allows them to react even with electron-rich alkenes. utexas.edu The cycloaddition of substituted thiophene-1,1-dioxides with nitrile oxides has been shown to proceed with high regioselectivity, yielding fused isoxazolines. acs.org

Substituted thiophenes themselves can also act as dienophiles in normal-electron-demand Diels-Alder reactions, particularly when they bear electron-withdrawing groups like a nitro group. researchgate.net

Catalytic Asymmetric Dearomatization (CADA) and Atropisomerism Induction in Thiophene Derivatives

Catalytic Asymmetric Dearomatization (CADA) has emerged as a powerful strategy for the synthesis of chiral cyclic molecules from readily available aromatic compounds like thiophenes. researchgate.net This approach allows for the stereoselective transformation of the planar thiophene ring into a three-dimensional chiral structure. rsc.orgresearchgate.net

One strategy involves the intramolecular [4+2] hetero-Diels-Alder cycloaddition of thiophene derivatives. researchgate.net For instance, substrates containing a thiophene moiety linked to a vinylidene ortho-quinone methide (VQM) precursor can undergo an asymmetric intramolecular cycloaddition catalyzed by a chiral Brønsted base. This reaction can lead to the formation of thiophene-dearomatized chiral spiranes with high yield and enantioselectivity. researchgate.net

Another approach to inducing chirality in thiophene-containing systems is through the atroposelective synthesis of biaryl compounds where a thiophene ring is one of the aryl components. snnu.edu.cn Atropisomers are stereoisomers resulting from restricted rotation around a single bond. snnu.edu.cnacs.org The synthesis of axially chiral biaryls containing a thiophene ring can be achieved through transition-metal-catalyzed asymmetric C-H functionalization. snnu.edu.cn For example, Rh(III)-catalyzed enantioselective oxidative C-H/C-H cross-coupling reactions between aryl isoquinoline (B145761) derivatives and heteroarenes like thiophenes can produce axially chiral products with high yields and enantioselectivities. snnu.edu.cn The choice of chiral ligand is critical for achieving high stereocontrol in these transformations. snnu.edu.cn

The development of organocatalytic methods has also provided new avenues for the asymmetric dearomatization of thiophene derivatives. For example, the dearomatization of 3-nitrobenzothiophenes has been achieved through a thiol-triggered diastereo- and enantioselective double Michael addition reaction, yielding chiral tetrahydrothiophenebenzothiophenes. acs.org

Table 2: Examples of Catalytic Asymmetric Reactions on Thiophene Derivatives

| Reaction Type | Substrate | Catalyst/Reagent | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Intramolecular hetero-Diels-Alder | Thiophene linked to VQM precursor | Chiral Brønsted Base | Thiophene-dearomatized chiral spirane | High ee | researchgate.net |

| C-H/C-H Cross-Coupling | Aryl isoquinoline and Thiophene | Rh(III)/Chiral Ligand | Axially chiral biaryl | High ee | snnu.edu.cn |

Formation of Fused Heterocyclic Ring Systems from Thiophene Precursors

Thiophene and its derivatives are valuable precursors for the synthesis of a wide variety of fused heterocyclic ring systems. derpharmachemica.comwikipedia.org These fused systems often exhibit interesting electronic and photophysical properties, making them relevant in materials science and medicinal chemistry. nih.gov

One common approach is the fusion of a thiophene ring with other aromatic or heteroaromatic rings. For example, the fusion of thiophene with a benzene ring gives benzothiophene, and fusion with two benzene rings can yield dibenzothiophene (B1670422) or naphthothiophene. wikipedia.org The fusion of two thiophene rings results in thienothiophenes. wikipedia.org

A direct method for creating thiophene-fused π-systems involves heating arylethynyl-substituted polycyclic arenes with elemental sulfur. acs.org This reaction proceeds via the cleavage of an ortho C-H bond and subsequent annulation to form the thiophene ring. acs.org This method is versatile and has been applied to a range of polycyclic aromatic hydrocarbons. acs.org

Another powerful strategy for constructing fused systems is through intramolecular cycloaddition reactions. For instance, intramolecular [3+2] cycloadditions of alkynyl sulfides can generate thiophenium ylide intermediates, which then rearrange to form highly substituted fused thiophenes. nih.gov

Palladium-catalyzed amination of halogenated thiophene precursors is a key step in the synthesis of extended S,N-heteroacenes, which consist of alternating fused thiophene and pyrrole (B145914) rings. nih.govresearchgate.net This methodology has been used to create very long, stable, and soluble heteroacenes with up to ten fused rings. nih.gov

Furthermore, formal [3+2] cycloaddition reactions between ferrocenyl thioketones and donor-acceptor cyclopropanes, catalyzed by Sc(OTf)3, provide a route to ferrocenyl-substituted tetrahydrothiophenes. beilstein-journals.org

Synthesis of Organometallic Derivatives (e.g., Tellurium) from Acetylthiophenes

Acetylthiophenes serve as versatile starting materials for the synthesis of various organometallic derivatives, particularly those containing tellurium. The reaction of 2-acetylthiophene (B1664040) and its derivatives with tellurium tetrachloride (TeCl4) or aryltellurium trichlorides (ArTeCl3) leads to the formation of organotellurium(IV) compounds.

For example, the condensation reaction of 2,5-dimethyl-3-acetylthiophene with aryltellurium trichlorides results in the formation of unsymmetrical organotellurium(IV) dichlorides. researchgate.net Similarly, α-bromo-3-acetyl-2,5-dimethylthiophene reacts with aryltellurium(II) species, generated in situ from the reduction of diaryl ditellurides, to yield diaryl(acylmethyl)telluronium salts. researchgate.net The structures of these tellurium derivatives have been characterized by spectroscopic methods and X-ray crystallography, revealing details about their molecular geometry and intermolecular interactions. researchgate.net

The synthesis of organotellurium compounds from acetylthiophenes can also be achieved through the reaction with lithium tellurolates. acs.org These reactions provide access to a range of tellurium-containing heterocyclic compounds. The electronic influence of the heteroaromatic moiety, such as the thiophene ring, can have a significant effect on the solid-state structures of the resulting organotellurium compounds. acs.org

Moreover, methyl ketones, including acetylthiophenes, can undergo electrophilic substitution reactions with aryltellurium trichlorides to produce aryl(acylmethyl)tellurium dichlorides under mild conditions. nih.gov These organotellurium(IV) derivatives can be further modified, for instance, by metathesis with sodium bromide to yield the corresponding dibromides or by reduction to labile tellurides. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,5-dibromo-3-alkylthiophene |

| 2-bromo-5-(bromozincio)-3-alkylthiophene |

| 2,5-dihalo-3-alkylthiophene |

| 2,5-dibromo-3-butylthiophene |

| 2-bromo-5-chloromagnesio-3-butylthiophene |

| 2-chloromagnesio-5-bromo-3-butylthiophene |

| 1,3-bis(diphenylphosphino)propane (dppp) |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Thiophene S-oxide |

| Thiophene S,S-dioxide |

| 3-nitrobenzothiophene |

| Benzothiophene |

| Dibenzothiophene |

| Naphthothiophene |

| Thienothiophene |

| Ferrocenyl thioketone |

| Scandium(III) triflate (Sc(OTf)3) |

| 2-acetylthiophene |

| 2,5-dimethyl-3-acetylthiophene |

| Tellurium tetrachloride (TeCl4) |

| Aryltellurium trichloride |

| α-bromo-3-acetyl-2,5-dimethylthiophene |

| Diaryl(acylmethyl)telluronium salt |

Advanced Characterization and Structural Analysis of 3 Butyl 2,5 Dimethylthiophene and Its Derivatives

X-ray Crystallography for Elucidating Molecular and Supramolecular Structures

Single-crystal X-ray diffraction analysis of DM3T reveals that the thiophene (B33073) units predominantly adopt an S-trans conformation, leading to a relatively planar molecular geometry, although some curvature in the backbone is observed. researchgate.net The supramolecular assembly in the crystal lattice is directed by a combination of weak, non-covalent interactions. Key among these are C–H···π interactions, where hydrogen atoms from the methyl or alkyl groups interact with the π-electron systems of adjacent thiophene rings. ulb.ac.be Furthermore, short contacts between sulfur atoms (S···S) on neighboring molecules contribute to the cohesion of the supramolecular structure. researchgate.net These interactions dictate how the molecules pack, influencing critical material properties such as charge transport pathways. In the case of DM3T, these forces result in the formation of linear molecular chains held together by hydrogen bonds and strong C–H···π interactions. researchgate.net It is anticipated that polymers derived from 3-Butyl-2,5-dimethylthiophene would exhibit similar packing behaviors, where the butyl and methyl side chains play a crucial role in mediating the intermolecular distances and crystalline order.

Table 1: Representative Crystallographic Data for 5,5''-dimethyl-2,2':5',2''-terthiophene (DM3T) This table presents selected crystallographic parameters for a closely related methyl-capped terthiophene, illustrating typical structural features.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | ulb.ac.be |

| Space Group | P2₁ | ulb.ac.be |

| Conformation | All thiophene units in S-trans | ulb.ac.be |

| Key Interactions | C–H···π, S···S contacts | researchgate.netulb.ac.be |

Spectroscopic Investigations of Electronic Structure and π-Conjugation (e.g., UV-Vis Absorption)

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic structure of conjugated molecules like this compound and its polymers. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition commonly referred to as a π→π* transition in these systems. nih.gov The wavelength of maximum absorption (λmax) is directly related to the HOMO-LUMO energy gap; a smaller gap corresponds to absorption at a longer wavelength.

For thiophene-based materials, the extent of π-conjugation is the dominant factor determining the λmax. As the number of repeating thiophene units in an oligomer or polymer chain increases, the π-system becomes more delocalized, which raises the HOMO energy level and lowers the LUMO energy level. aip.org This reduction in the energy gap results in a bathochromic (red) shift of the λmax to longer wavelengths. aip.org

Alkyl substituents, such as the butyl and methyl groups in this compound, also influence the electronic properties. These electron-donating groups can slightly raise the HOMO energy level, contributing to a red shift in the absorption spectrum compared to unsubstituted analogues. acs.org However, steric hindrance caused by bulky substituents can lead to twisting of the polymer backbone, which reduces the effective conjugation length and results in a hypsochromic (blue) shift. researchgate.net For polymers of 3-alkylthiophenes, such as poly(3-butylthiophene), the λmax in solution is typically observed in the range of 440-470 nm. scientific.net In solid-state thin films, intermolecular interactions often lead to more ordered, planar structures, resulting in a red-shifted absorption compared to the solution spectrum. rsc.org

Table 2: UV-Vis Absorption Maxima (λmax) for Representative Thiophene-Based Compounds in Solution This table illustrates the effect of conjugation length and alkyl substitution on the electronic absorption properties.

| Compound | Solvent | λmax (nm) | Reference |

| Fused Thiophene (5 rings) | Chloroform (B151607) | 362 | acs.org |

| Fused Thiophene (7 rings) | Chloroform | 409 | acs.org |

| Poly(3-butylthiophene) (P3BT) | THF | 448 | scientific.net |

| Poly(3-hexylthiophene) (P3HT) | THF | 470 | scientific.net |

Electron Spin Resonance (ESR) Spectroscopy for Radical Cation Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific spectroscopic technique used to study species with one or more unpaired electrons, such as free radicals and radical cations. bhu.ac.in In the context of this compound, ESR is invaluable for characterizing the radical cations that are formed upon chemical or electrochemical oxidation (p-doping), which act as charge carriers in conductive polymers.

When a radical cation of a thiophene derivative is generated, the unpaired electron is delocalized across the π-conjugated system. The interaction of this electron spin with the magnetic moments of nearby nuclei (like ¹H) with non-zero nuclear spin results in hyperfine splitting of the ESR signal. bhu.ac.in The resulting pattern and the magnitude of the hyperfine coupling constants (hfc) provide a detailed map of the spin density distribution within the molecule. nih.gov

For a radical cation derived from a 2,5-dimethylthiophene (B1293386) unit, the largest hyperfine couplings are typically observed for the protons of the methyl groups, as significant spin density resides on the C2 and C5 positions of the thiophene ring. researchgate.net Studies on the radical cation of 2,2',5,5'-tetramethyl-3,3'-bithiophene, a dimer structurally related to polymers of 2,5-dimethylthiophene, have successfully used ESR to identify both cis and trans isomers of the radical cation based on their distinct spectra. researchgate.net The analysis of these spectra allows for the assignment of specific coupling constants to the methyl protons, confirming the electronic structure predicted by molecular orbital calculations.

Table 3: Representative ESR Hyperfine Coupling Constants for Methyl-Substituted Radical Cations This table provides examples of hyperfine coupling constants (hfc) for protons in related organic radicals, demonstrating the sensitivity of ESR to molecular structure.

| Radical Species | Nucleus | Hyperfine Coupling Constant (G) | Reference |

| Methyl Radical (CH₃•) | ¹H | 23.0 | nih.gov |

| [BMes₃]•⁻ (Mesityl) | ¹H | 1.10–1.98 | acs.org |

| Dibenzothiophene (B1670422)•⁺ | ¹H | Varied (0.32 - 4.90) | researchgate.net |

Atomic Force Microscopy (AFM) for Polymer Morphology Analysis

Atomic Force Microscopy (AFM) is a powerful surface imaging technique used to visualize the nanoscale morphology and topography of thin films. For polymers derived from this compound, AFM is essential for understanding how the polymer chains organize in the solid state, which is a critical factor for the performance of electronic devices. researchgate.net

AFM can operate in different modes, such as tapping mode, to generate height and phase images of a film's surface. These images reveal the semicrystalline nature of polythiophene films, which often consist of ordered crystalline domains (or fibrils) embedded within a more disordered amorphous matrix. cambridge.orgresearchgate.net The formation of long, interconnected nanofibrillar network structures is highly desirable as these provide efficient pathways for charge transport through the material. researchgate.net

The morphology of these films is highly dependent on processing conditions, such as the solvent used, annealing temperature, and the nature of the substrate. acs.org For example, studies on poly(3-alkylthiophene)s show that solvent vapor annealing can induce the formation of a distinct fibrillar morphology that is absent in as-cast films. acs.org AFM is also used to quantify the surface roughness, typically reported as the root-mean-square (RMS) roughness. A smoother film surface can promote better contact with electrodes, which is beneficial for charge injection and collection in devices. aip.org The surface roughness of polythiophene films can vary significantly, from a few nanometers to several hundred, depending on the deposition method and any post-processing treatments. mdpi.commdpi.comrsc.org

Table 4: Representative Morphological Data from AFM Analysis of Polythiophene Thin Films This table summarizes typical surface roughness values and observed features for various polythiophene films, highlighting the influence of material and processing.

| Polymer Film | Observed Morphology | Surface Roughness (RMS or Ra) | Reference |

| Friction-Transferred Polythiophene (PT) | Uniform, smooth surface | 1.38 nm (Ra) | mdpi.com |

| Spin-Coated P3HT (short spin time) | Nanofibrillar network structures | ~1.1 nm (RMS) | researchgate.net |

| Plasma-Polymerized Polythiophene (PTh) | Small-size protrusions | 370 nm (Rrms) | mdpi.com |

| PTh Film after I₂ Doping | Large protrusions, aggregated | 890 nm (Rrms) | mdpi.com |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Properties and Spin Density Distributions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations for thiophene (B33073) derivatives typically focus on optimizing the molecular geometry and determining key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's electronic excitability and chemical stability. rsc.org For substituted thiophenes, alkyl groups like butyl and methyl are known to be weak electron-donating groups, which can raise the energy of the HOMO level and subtly alter the electronic properties compared to unsubstituted thiophene. researchgate.net

The HOMO and LUMO energy levels for a series of thiophene-based materials have been extensively calculated, showing that substitutions significantly tune these values. nih.gov Based on trends observed in related molecules, illustrative electronic properties for 3-Butyl-2,5-dimethylthiophene can be estimated.

Table 1: Estimated Electronic Properties of this compound based on DFT Trends

| Property | Estimated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 to -5.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 to -0.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~5.0 eV | Indicates kinetic stability and energy of first electronic transition. |

Note: These values are illustrative, derived from trends in published DFT calculations on similar alkyl-substituted thiophenes and oligothiophenes. researchgate.netacs.org

Spin density distribution is another crucial property determined via DFT, particularly for understanding the behavior of radical cations or anions of the molecule. researchgate.net In the radical cation of a thiophene derivative, the spin density (unpaired electron) is typically delocalized across the conjugated π-system of the thiophene ring. researchgate.netcore.ac.uk DFT calculations can map this distribution, identifying the atoms where the spin density is highest. This information is vital for predicting the most likely sites for radical-initiated reactions, such as electropolymerization, where coupling occurs at positions of high π-spin density. core.ac.uk The distribution is governed by two main mechanisms: spin delocalization through molecular orbitals and spin polarization, which can induce spin of the opposite sign on adjacent atoms. unimi.it

Molecular Orbital Theory and Conjugation Length Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. In this compound, the p-orbitals of the four carbon atoms and the sulfur atom in the thiophene ring overlap to form a delocalized π-electron system. This conjugation is the source of thiophene's aromaticity and its characteristic electronic properties.

The concept of conjugation length is most relevant when considering chains of connected thiophene units (oligothiophenes or polythiophenes). mdpi.com For a single monomeric unit like this compound, the conjugation is confined to the five-membered ring. However, analysis of its molecular orbitals provides the foundation for understanding how these properties would evolve in a corresponding polymer. As the number of repeating thiophene units increases, the π-conjugation extends over a longer distance. This extension of the conjugation length leads to the formation of more closely spaced molecular orbitals, which effectively decreases the HOMO-LUMO gap. acs.org This relationship is a fundamental principle in the design of conjugated polymers for electronic applications, as a smaller band gap is often desirable for facilitating electronic transitions. mdpi.comchemmethod.com

While Hückel calculations provide a simplified, qualitative picture of the π-system, more advanced methods like DFT are used for quantitative predictions of orbital energies and shapes. researchgate.net These calculations confirm that the HOMO of thiophene has significant contributions from the sulfur atom and the α-carbon atoms, while the LUMO is distributed more over the carbon backbone.

Theoretical Simulations of Charge Transport and Electronic Transitions in Thiophene-Based Materials

Theoretical simulations are essential for predicting how charges (electrons or holes) move through a material and how the material interacts with light. These properties are critical for applications in organic electronics, such as transistors and solar cells. rsc.orgresearchgate.net

Charge Transport: The mobility of charge carriers in organic materials is often described by a hopping mechanism, where a charge moves between adjacent molecules. The rate of this hopping is influenced by two key parameters that can be calculated computationally: the reorganization energy (λ) and the electronic coupling (transfer integral, t). jksus.org

Reorganization Energy (λ): This is the energy required to distort the geometry of a neutral molecule to the equilibrium geometry of its charged state (and vice versa). A lower reorganization energy is desirable as it presents a smaller barrier to charge hopping. jksus.org

Transfer Integral (t): This parameter quantifies the strength of the electronic interaction between adjacent molecules. A larger transfer integral, which is highly dependent on the intermolecular distance and orientation, facilitates faster charge transfer. mpg.de

Multiscale modeling, which combines quantum mechanics (like DFT) with molecular dynamics (MD) simulations, can predict these parameters and ultimately the charge carrier mobility in materials composed of thiophene derivatives. rsc.orgmpg.de

Table 2: Key Parameters in Theoretical Charge Transport Simulations

| Parameter | Description | Desired Value for High Mobility |

|---|---|---|

| Reorganization Energy (λ) | Energy cost of geometric relaxation upon charge transfer. | Low |

| Transfer Integral (t) | Electronic coupling strength between adjacent molecules. | High |

Source: Adapted from principles described in charge transport modeling studies. jksus.orgmpg.de

Electronic Transitions: Theoretical simulations can also predict the nature of electronic transitions, which govern how a molecule absorbs and emits light. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of excited states and the corresponding absorption wavelengths (λ_max). acs.orgdtu.dk For thiophene-based molecules, the primary absorption in the UV-visible region typically corresponds to a π-π* transition, where an electron is promoted from a π-bonding orbital (like the HOMO) to a π-antibonding orbital (like the LUMO). mdpi.com These calculations allow for the theoretical prediction of a material's color and its potential performance in optoelectronic devices. nih.govchemmethod.com

Unveiling the Potential of this compound Derivatives in Advanced Materials

The field of organic electronics and materials science is in a constant state of evolution, driven by the pursuit of novel materials with tailored properties for a myriad of applications. Among the vast landscape of organic semiconductors, thiophene-based polymers have carved out a significant niche due to their excellent electronic properties, solution processability, and structural versatility. This article focuses on the scientific exploration of polymers derived from this compound and their role in cutting-edge technologies. While direct research on the specific polymer of this compound is limited, extensive studies on structurally similar poly(3-alkylthiophene)s (P3ATs), particularly poly(3-butylthiophene) (P3BT), provide a strong foundation for understanding its potential.

Applications in Advanced Materials Science and Organic Electronics

Research on Poly(3-butylthiophene-2,5-diyl) (P3BT) as a Model Conjugated Polymer

Poly(3-butylthiophene-2,5-diyl), or P3BT, is a soluble derivative of polythiophene that has been extensively studied to elucidate the structure-property relationships in conjugated polymers. Its chemical structure, featuring a butyl side-chain on the thiophene ring, allows for solution-based processing, a key advantage for fabricating large-area and flexible electronic devices. P3BT is utilized in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and sensors. nih.gov The butyl side-chains, while ensuring solubility, also play a crucial role in the solid-state packing of the polymer chains, which in turn dictates the electronic properties of the material.

Impact of Regioregularity on Optoelectronic Performance

Regioregularity refers to the consistency of the side-chain positioning along the polymer backbone. In poly(3-alkylthiophene)s like P3BT, the coupling between monomer units can be "head-to-tail" (HT) or "head-to-head" (HH). A high percentage of HT couplings results in a regioregular polymer, which can adopt a more planar conformation. This planarity enhances π-orbital overlap along the polymer backbone, leading to a more delocalized electronic structure.

The degree of regioregularity has a profound impact on the optoelectronic properties of P3BT. Regioregular P3BT (RR-P3BT) exhibits significantly improved charge carrier mobility and optical absorption compared to its regiorandom counterpart. The ordered, planar structure of RR-P3BT facilitates strong interchain interactions and the formation of crystalline domains. This ordered packing leads to a smaller bandgap and a red-shifted absorption spectrum, indicating a more extended conjugation length. nih.gov In contrast, regiorandom P3BT has a more twisted backbone due to steric hindrance from misplaced butyl groups, which disrupts conjugation and leads to a larger bandgap and poorer charge transport.

While specific comparative data for P3BT is less common in literature than for its hexyl-substituted counterpart (P3HT), the principles are directly transferable. For instance, studies on P3HT have quantitatively demonstrated the stark difference in performance.

Table 1: Comparison of Optoelectronic Properties in Regioregular vs. Regiorandom Poly(3-hexylthiophene) (P3HT) - An Analog to P3BT

| Property | Regioregular P3HT | Regiorandom P3HT |

|---|---|---|

| Hole Mobility (cm²/Vs) | 10⁻³ - 10⁻¹ | 10⁻⁵ - 10⁻⁴ |

| Optical Band Gap (eV) | ~1.9 - 2.1 | ~2.4 |

| Absorption λmax (nm) | ~520-550 (with vibronic shoulder ~600 nm) | ~450 |

| Film Morphology | Semicrystalline with ordered lamellae | Amorphous |

Data compiled from various sources for illustrative purposes. Absolute values can vary based on measurement conditions and processing.

This enhanced performance in regioregular polymers is attributed to better optical absorption and more efficient charge transport resulting from the ordered packing of the polymer chains. semanticscholar.org

Structure-Performance Relationships in Thin-Film Devices

The performance of P3BT in thin-film devices is intricately linked to its solid-state structure, which is influenced by factors such as molecular weight (MW), side-chain length, and processing conditions.

Molecular Weight: The molecular weight of P3BT plays a critical role in its thermal properties, morphology, and ultimately, device performance. Studies on poly(3-alkylthiophene)s have shown that crystallinity generally increases with molecular weight. nih.gov For P3BT-based photovoltaic devices, an optimal power conversion efficiency (PCE) of 2.4% has been reported for a specific molecular weight of approximately 11 kDa when blended with a fullerene derivative and subjected to annealing. nih.govsemanticscholar.org This highlights that a specific MW range is often required to achieve the ideal balance of solubility, film-forming properties, and charge transport characteristics. The relationship between MW and performance can be complex, with conflicting reports for different poly(3-alkylthiophene)s, indicating that the optimal MW is highly dependent on the specific polymer and device architecture. nih.gov

Crystallinity and Morphology: Regioregular P3BT is a semicrystalline polymer, and the degree of crystallinity and the orientation of the crystalline domains are paramount for efficient charge transport. In OFETs, an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for high in-plane charge carrier mobility. In contrast, for devices like solar cells where vertical charge transport is important, a "face-on" orientation can be more advantageous. P3BT has been observed to form different crystalline polymorphs, known as Form I and Form II, depending on the processing conditions. chalmers.seacs.org The morphology can range from whisker-like crystals to larger spherulitic structures, and controlling this morphology is a key strategy for optimizing device performance. acs.org

Table 2: Structure-Performance Correlation in P3BT-based Photovoltaic Cells

| Molecular Weight (kDa) | Power Conversion Efficiency (PCE) (%) |

|---|---|

| ~11 | 2.4 |

| ~17 | 1.8 |

| ~29 | 1.6 |

(Data from a study on P3BT:fullerene blend solar cells after thermal annealing) nih.gov

Investigations into Self-Assembly and Supramolecular Architectures for Electronic Applications

The inherent ability of regioregular P3BT to self-assemble into ordered structures is a key area of research for creating high-performance electronic devices. By controlling the self-assembly process, it is possible to create well-defined nanostructures such as nanowires and spherulites, which can serve as efficient pathways for charge transport. rsc.orgrsc.org

For instance, P3BT can be induced to form patterned spherulites on a film surface through techniques like mechanical brushing followed by solvent vapor annealing. rsc.org These ordered spherulitic structures exhibit anisotropic mechanical properties, which could be beneficial for the fabrication of durable, stretchable electronic devices. rsc.org Furthermore, P3BT nanowires have been used as additives in P3HT-based solar cells, where they act as nucleating agents to induce the crystallization of P3HT, leading to enhanced charge mobility and an increase in power conversion efficiency from 3.0% to 4.2%. rsc.org

Supramolecular chemistry offers another powerful tool to control the organization of P3BT. By introducing specific functional groups, non-covalent interactions like hydrogen bonding or π-π stacking can be used to guide the assembly of the polymer chains. A notable example is the synthesis of end-functionalized P3BT with a thiol group. This modified polymer can form a self-assembled monolayer (SAM) on a gold electrode, which then templates the growth of the subsequent P3BT film into an "end-on" orientation. This supramolecularly-driven orientation is highly favorable for vertical charge transport, leading to a significant enhancement in the vertical hole mobility, reaching values as high as 1.1 x 10⁻² cm² V⁻¹ s⁻¹. rsc.org Such approaches, where molecular design is used to dictate macroscopic structure, are promising for the development of next-generation organic electronic devices with precisely controlled architectures. researchgate.net

Future Research Trajectories and Emerging Directions

Exploration of Novel and Sustainable Synthetic Routes for 3-Butyl-2,5-dimethylthiophene

The development of efficient and environmentally benign synthetic methodologies is crucial for the widespread application of thiophene (B33073) derivatives. Traditional methods like the Paal-Knorr synthesis, which may involve harsh reagents like phosphorus pentasulfide, are being supplemented by modern, sustainable alternatives. nbinno.com Future research will likely focus on transition-metal-free and atom-economical approaches.

Key areas of exploration include:

C-H Activation/Arylation: Direct C-H functionalization of simpler thiophene precursors offers a more efficient route, avoiding the need for pre-functionalized starting materials. organic-chemistry.org

Cyclization Reactions: Innovative cyclization strategies starting from readily available acyclic precursors are being developed. These include metal-catalyzed or base-promoted heterocyclization of functionalized alkynes, which allows for the construction of the thiophene ring with specific substitution patterns in a single step. mdpi.comresearchgate.net

Green Chemistry Approaches: The use of microwave irradiation, ultrasound, and solvent-free reaction conditions are being explored to create more sustainable synthetic pathways for thiophene derivatives. These methods can reduce reaction times, energy consumption, and the generation of hazardous waste.

| Method | Description | Advantages | Potential for Sustainability |

|---|---|---|---|

| Paal-Knorr Synthesis | Reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. nbinno.com | Well-established, versatile for various substitutions. | Moderate; can involve harsh reagents and high temperatures. |

| Gewald Reaction | Condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. | Multicomponent reaction, high efficiency for specific substitutions. | High; uses elemental sulfur, often a one-pot procedure. |

| Metal-Catalyzed Cyclization | Transition-metal (e.g., Palladium, Rhodium) catalyzed annulation or cycloisomerization of alkyne substrates. organic-chemistry.orgmdpi.com | High regioselectivity and control over substitution patterns. researchgate.net | Moderate to High; depends on catalyst loading and recyclability. |

| Transition-Metal-Free Cyclization | Sulfuration/cyclization of bromoenynes or other precursors using inexpensive sulfur surrogates. organic-chemistry.org | Avoids expensive and potentially toxic heavy metals. organic-chemistry.org | Very High; aligns with green chemistry principles. |

Advanced Functionalization Strategies for Tunable Electronic and Optical Properties

The electronic and optical properties of thiophene-based materials are highly dependent on their molecular structure. researchgate.net For this compound, the existing butyl and methyl groups provide a starting point, but further functionalization can precisely tune its characteristics for specific applications. Future research will focus on introducing a variety of functional groups at the remaining C-H position (C4) or by modifying the existing alkyl chains.

Emerging strategies include:

Late-Stage C-H Functionalization: This powerful technique allows for the direct introduction of functional groups onto the thiophene ring without disrupting the core structure, offering a modular approach to creating a library of derivatives. acs.org

Introducing Electron-Withdrawing and Electron-Donating Groups: Attaching groups like cyano (-CN), nitro (-NO2), or conversely, alkoxy (-OR) or amino (-NR2) groups can systematically alter the electron density of the thiophene ring, thereby tuning its HOMO/LUMO energy levels, band gap, and absorption/emission spectra.

Polymerization: Using this compound as a monomer to create polymers (poly(this compound)) would be a primary avenue for developing processable semiconducting materials. The solubility and packing of the resulting polymer would be influenced by the butyl group. cmu.edu

Integration into Hybrid Organic-Inorganic Systems for Novel Material Properties

The synergy between organic and inorganic components can lead to hybrid materials with unprecedented properties. Thiophene derivatives are excellent candidates for the organic component due to their electronic properties and chemical versatility. researchgate.net

Future directions for integrating this compound include:

Metal-Organic Frameworks (MOFs): Incorporating this thiophene derivative as a linker in MOFs could create materials with unique porosity and electronic properties, potentially useful for gas separation, catalysis, or sensing. Research has shown MOFs can be used for the selective separation of thiophene derivatives. nih.gov

Perovskite Solar Cells: Thiophene-based molecules are used as hole-transporting materials (HTMs) in perovskite solar cells. Derivatives of this compound could be designed to optimize energy level alignment with the perovskite layer, enhancing device efficiency and stability.

Nanoparticle Composites: Blending polymers derived from this compound with inorganic nanoparticles (e.g., quantum dots, metal oxides) can create nanocomposites for applications in LEDs, sensors, and photovoltaics, combining the processability of the polymer with the unique properties of the nanoparticles.

Deeper Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches

Correlating a molecule's structure with its macroscopic properties is fundamental to rational material design. cmu.edu For thiophene-based materials, properties like charge carrier mobility, optical absorption, and electrochemical stability are dictated by factors such as chain planarity, intermolecular packing, and the nature of substituents. acs.orgnih.gov

Future research will leverage a combination of approaches:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can predict the electronic structure, molecular geometry, and spectral properties of this compound and its oligomers. This allows for in-silico screening of potential derivatives before undertaking complex synthesis.

Advanced Spectroscopy and Microscopy: Techniques such as UV-Vis-NIR spectroscopy, cyclic voltammetry, and atomic force microscopy (AFM) will be essential to characterize the optical, electronic, and morphological properties of thin films made from this compound or its corresponding polymer. nih.gov

X-ray Diffraction (XRD): Analyzing the crystal structure and thin-film packing of new derivatives will provide crucial insights into how the butyl and methyl groups influence solid-state organization, which is directly linked to charge transport efficiency. nih.gov The length and arrangement of alkyl side chains are known to significantly impact the crystalline structure and electronic properties of polythiophenes. cmu.edunih.gov

Development of New High-Performance Devices and Technologies Based on Thiophene Derivatives

The ultimate goal of this fundamental research is to translate new materials into functional devices. Thiophene derivatives are cornerstone materials for a range of high-performance organic electronic technologies. unibo.itcnr.it

Potential device applications for materials derived from this compound include:

Organic Field-Effect Transistors (OFETs): As a semiconductor in OFETs, polymers based on this molecule could offer good solubility for solution-based processing, a key advantage for low-cost, large-area electronics. researchgate.net The performance, including charge carrier mobility, would be highly dependent on the material's ability to form ordered, crystalline domains in thin films. nokia.com

Organic Photovoltaics (OPVs): Thiophene-based polymers are widely used as the electron donor material in bulk heterojunction solar cells. The specific substitution pattern of this compound could influence the absorption spectrum and morphology of the active layer, impacting device performance.

Sensors and Bioelectronics: The thiophene ring can be functionalized to interact with specific analytes, making its derivatives suitable for chemical sensors. Furthermore, the biocompatibility of certain polythiophenes opens doors for applications in bioelectronic devices, such as biosensors or interfaces with biological systems. researchgate.net

Organic Light-Emitting Diodes (OLEDs): While polythiophenes are often used in other devices, oligofluorene-thiophene derivatives have been investigated for OLEDs, demonstrating that with appropriate molecular design, these materials can be highly emissive. nokia.comnokia.com

| Device | Role of Thiophene Derivative | Key Property to Optimize | Relevant Research Finding |

|---|---|---|---|

| Organic Field-Effect Transistor (OFET) | Active Semiconductor Layer | High Charge Carrier Mobility, Good Film Morphology | Highly ordered polycrystalline films of oligothiophene derivatives can achieve high mobility. nokia.com |

| Organic Photovoltaic (OPV) | Electron Donor Material | Broad Absorption Spectrum, Favorable Morphology with Acceptor | Polymer structure significantly modifies assembly, mixing, and optoelectronic properties in OPVs. figshare.com |

| Chemical Sensor | Sensing Material | Specific Binding to Analyte, Signal Transduction | Thiophene-based materials are versatile for building blocks in a variety of materials. researchgate.net |

| Organic Light-Emitting Diode (OLED) | Emissive Layer or Charge Transport Layer | High Photoluminescence Quantum Yield, Color Purity | Oligofluorene-thiophene derivatives can exhibit bright emission from greenish-yellow to orange-red. nokia.com |

Q & A

[Basic] What are the established synthetic routes for 3-Butyl-2,5-dimethylthiophene, and how can researchers optimize reaction yields?

Methodological Answer:

The synthesis of alkyl-substituted thiophenes typically involves:

- Cross-coupling reactions : Palladium-catalyzed Stille or Suzuki couplings using organotin or boronic acid derivatives (e.g., tributyl(thiophen-2-yl)stannane) with halogenated precursors .

- Friedel-Crafts alkylation : Introducing alkyl groups (e.g., butyl) to thiophene rings using Lewis acids like AlCl₃ .

- Optimization steps :

[Advanced] How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Variability in purity : Use HPLC (>98% purity) and NMR to confirm structural integrity .

- Assay conditions : Standardize protocols (e.g., cell lines, exposure times) across studies. For example, EFSA identified mutagenicity in 3-acetyl-2,5-dimethylthiophene via Ames tests under specific metabolic activation conditions .

- Comparative metabolism studies : Evaluate species-specific metabolic pathways using liver microsomes to reconcile in vitro/in vivo toxicity data .

[Basic] What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Identify alkyl substituents (δ 0.8–2.5 ppm for butyl CH₃/CH₂) and thiophene aromatic protons (δ 6.5–7.5 ppm) .

- IR spectroscopy : Confirm C-S (∼650 cm⁻¹) and C-H stretching (∼3100 cm⁻¹) .

- GC-MS : Verify molecular ion peaks (e.g., m/z 168 for C₁₀H₁₆S) and fragmentation patterns .

[Advanced] What strategies mitigate mutagenicity concerns for this compound in pharmaceutical applications?

Methodological Answer: